molecular formula C21H39N3O6 B12108657 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid

Cat. No.: B12108657
M. Wt: 429.6 g/mol
InChI Key: ACISQEPLEOULQH-UHFFFAOYSA-N
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Description

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in synthetic chemistry due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid typically involves multiple steps:

    Formation of the Triazacyclododecane Ring: The initial step involves the cyclization of appropriate amine precursors to form the 1,5,9-triazacyclododecane ring. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of Boc Protecting Groups: The triazacyclododecane ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting groups. This step is crucial for protecting the amine functionalities during subsequent reactions.

    Attachment of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, often using a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the acetic acid moiety or the triazacyclododecane ring.

    Coupling Reactions: It can be used in peptide coupling reactions, where the acetic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

    Deprotected Amines: Removal of Boc groups yields free amines, which can be further functionalized.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid

Uniqueness

Compared to similar compounds, 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid stands out due to its:

  • Structural Complexity : The presence of multiple Boc groups and the triazacyclododecane ring provides unique reactivity and stability.
  • Versatility : Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
  • Applications : The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and industrial processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H39N3O6

Molecular Weight

429.6 g/mol

IUPAC Name

2-[5,9-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C21H39N3O6/c1-20(2,3)29-18(27)23-12-7-10-22(16-17(25)26)11-8-13-24(15-9-14-23)19(28)30-21(4,5)6/h7-16H2,1-6H3,(H,25,26)

InChI Key

ACISQEPLEOULQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CCCN(CCC1)C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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